molecular formula C9H8O5 B034271 3,4-Dihydroxyphenylpyruvic acid CAS No. 109170-71-0

3,4-Dihydroxyphenylpyruvic acid

Cat. No.: B034271
CAS No.: 109170-71-0
M. Wt: 196.16 g/mol
InChI Key: LQQFFJFGLSKYIR-UHFFFAOYSA-N
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Description

3,4-Dihydroxyphenylpyruvic acid is an organic compound with the chemical formula C₉H₈O₅. It is a colorless crystalline solid that is soluble in water and alcohols. This compound is a key intermediate in the metabolic pathway of phenylalanine and tyrosine, and it plays a significant role in various biochemical processes .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyphenylpyruvic acid is related to its role as a metabolite. It is shown that this compound increases the blood pressure of cats and rats when administered intravenously due to transaminiation to time corresponding amino acids, m-tyrosine and dopa, respectively, and their subsequent decarboxylation to m-tyramine and dopamine respectively .

Safety and Hazards

Safety measures for handling 3,4-Dihydroxyphenylpyruvic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Future research directions could include further exploration of the enzymatic kinetics of the synthesis of 3,4-Dihydroxyphenylpyruvic acid . Additionally, more research could be conducted on the potential applications of this compound in various fields.

Relevant Papers

Several relevant papers were retrieved during the analysis. These papers provide valuable insights into the properties and applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylpyruvic acid can be synthesized through the oxidation of 3,4-dihydroxyphenylacetaldehyde, which is obtained from the oxidation of 3,4-dihydroxyphenylacetic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or sodium periodate under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. The process involves the oxidation of 3,4-dihydroxyphenylacetaldehyde followed by a reaction with acetone under alkaline conditions to yield the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3,4-Dihydroxyphenylacetic acid
  • 3,4-Dihydroxyphenylacetaldehyde
  • 3,4-Dihydroxyphenyllactic acid

Comparison: 3,4-Dihydroxyphenylpyruvic acid is unique due to its specific role as an intermediate in the metabolic pathways of phenylalanine and tyrosine. Unlike its similar compounds, it is directly involved in the biosynthesis of neurotransmitters and other biologically active molecules. Its unique chemical structure and reactivity make it a valuable compound in various biochemical and industrial applications .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFFJFGLSKYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962409
Record name 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4228-66-4
Record name 3,4-Dihydroxyphenylpyruvic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4228-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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